Tetrahydrobiopterin

Neuroscience Dopamine Stereoisomer

Specify (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin – the only diastereomer competent for eNOS coupling, dopamine release (6× more potent than 6S-BH4), and radical scavenging exceeding ascorbate. Unlike sapropterin dihydrochloride or sepiapterin, this standard BH4 reference allows direct PK/PD bridging without excipient or salt interference. Ensure polymorph identity: room-temperature-stable Polymorph B retains >98% potency over 6 months. Ideal for vascular biology, PKU research, neuromodulation, and NO signaling studies. Standard international B2B shipping; inquire for custom packaging to prevent aerobic oxidation.

Molecular Formula C9H15N5O3
Molecular Weight 241.25 g/mol
CAS No. 17528-72-2
Cat. No. B1682763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrobiopterin
CAS17528-72-2
SynonymsTetrahydrobiopterin
Molecular FormulaC9H15N5O3
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O
InChIInChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)
InChIKeyFNKQXYHWGSIFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tetrahydrobiopterin (BH4, CAS 17528-72-2) for PKU Research and Endothelial Studies


Tetrahydrobiopterin (BH4; CAS 17528-72-2), chemically designated as (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, is a naturally occurring pteridine cofactor [1]. It is an essential cofactor for the aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase—as well as for all isoforms of nitric oxide synthase (NOS) [2]. Inborn errors of BH4 metabolism lead to hyperphenylalaninemia and impaired neurotransmitter turnover, making it a critical compound for research in metabolic disorders and cardiovascular biology [2].

Why Substituting Tetrahydrobiopterin with Other Pterins Requires Rigorous Justification


Substituting tetrahydrobiopterin (BH4) with other pterins or BH4 analogs is not straightforward due to profound differences in stereoselectivity, membrane permeability, and functional activity. For instance, the 6S-diastereomer of BH4 (6S-BH4) acts as an antagonist to 6R-BH4's dopamine-releasing action [1], and the oxidized form, 7,8-dihydrobiopterin (BH2), can competitively inhibit eNOS coupling [2]. Furthermore, while sapropterin dihydrochloride is a synthetic salt of 6R-BH4, its oral bioavailability and resultant plasma BH4 exposure differ significantly from that achieved by BH4 precursors like sepiapterin [3]. Therefore, scientific selection requires a clear understanding of these quantifiable, functional distinctions.

Quantitative Differentiation: Tetrahydrobiopterin vs. Analogs and Stereoisomers


Stereoselective Dopamine Release: 6R-BH4 is 6-Fold More Potent than 6S-BH4

The natural 6R-diastereomer of tetrahydrobiopterin (6R-BH4) is functionally distinct from its 6S counterpart (6S-BH4) in neuronal systems. A microdialysis study in rat striatum found that while both isomers can increase extracellular dopamine levels, the maximal increase induced by 6S-BH4 was only one-sixth (∼16.7%) of that induced by 6R-BH4 [1]. Furthermore, 6S-BH4 was shown to act as an antagonist of 6R-BH4 at its specific neuronal recognition site, inhibiting 6R-BH4-induced dopamine release when co-administered [1].

Neuroscience Dopamine Stereoisomer

Antioxidant Radical Scavenging: BH4 Outperforms Ascorbate

Tetrahydrobiopterin (BH4) is not just an enzyme cofactor; it is a potent scavenger of biological radicals. At physiological pH, BH4 rapidly scavenges a range of oxidants associated with cellular oxidative stress [1]. Quantitative analysis of second-order rate constants shows that BH4 reacts with key radicals like hydroxyl (OH•) and nitrogen dioxide (NO2•) orders of magnitude faster than ascorbate (AscH-), a canonical antioxidant [1].

Oxidative Stress Free Radicals Endothelial Function

Restoration of Endothelial Function: 6R-BH4 is Active, 6S-BH4 is Inactive In Vivo

In a clinical study assessing endothelial function in healthy subjects, an oral glucose challenge reduced endothelium-dependent vasodilation (serotonin response) by 24 ± 7% [1]. Intra-arterial infusion of 6R-BH4 (500 μg/min) completely reversed this impairment, restoring vasodilation to pre-challenge levels. In stark contrast, infusion of the stereoisomer 6S-BH4 at the same dose had no restorative effect, despite both isomers demonstrating equipotent antioxidant activity in vitro [1].

Cardiovascular Endothelial Dysfunction eNOS

Pharmacokinetics: Sepiapterin Generates ~5-Fold Higher Plasma BH4 Cmax than Sapropterin

The method of BH4 delivery significantly impacts plasma exposure. A Phase I clinical trial compared plasma BH4 levels following oral administration of CNSA-001 (sepiapterin), a BH4 precursor, versus sapropterin dihydrochloride (a synthetic BH4 salt). The study found that increases in plasma BH4 were 'substantially larger in absolute terms and on a dose-for-dose basis' with sepiapterin [1]. For instance, a single oral dose of 20 mg/kg sepiapterin resulted in a mean BH4 Cmax of 312 ng/mL, whereas historical data for a similar dose of sapropterin dihydrochloride yields a Cmax of approximately 60 ng/mL [1].

Pharmacokinetics Bioavailability PKU

Stereoselective Kinetics: 6R-BH4 Affinity for TH is ~3-Fold Higher than 6S-BH4

The interaction of tetrahydrobiopterin with its target enzymes is highly stereospecific. For phosphorylated tyrosine hydroxylase (TH), the Michaelis constant (Km) for the natural cofactor (6R)-BH4 is nearly 3 times lower than that for the (6S)-BH4 stereoisomer, indicating a significantly higher binding affinity [1]. Furthermore, with unphosphorylated TH, (6S)-BH4 produces very low, decelerating reaction rates, while (6R)-BH4 supports normal catalysis [1].

Enzymology Tyrosine Hydroxylase Stereoisomer

Formulation Stability: Polymorph B Tablet Retains >98% Potency at 6 Months

The inherent instability of tetrahydrobiopterin at room temperature presents a significant formulation challenge [1]. A patented stable tablet formulation containing a specific crystalline polymorph (Polymorph B) of (6R)-L-erythro-tetrahydrobiopterin dihydrochloride demonstrates exceptional stability [2]. After six months of storage at room temperature and ~60% humidity, the formulation retains at least 98% of its initial active compound [2].

Formulation Stability Manufacturing

High-Value Application Scenarios for Tetrahydrobiopterin (BH4)


Investigating eNOS Uncoupling and Endothelial Dysfunction

Researchers studying vascular biology, particularly the mechanisms of eNOS uncoupling in conditions like diabetes or atherosclerosis, require the active 6R-BH4 stereoisomer. The evidence confirms that 6R-BH4 is essential for restoring NO-mediated vasodilation in vivo, whereas the 6S-isomer is completely ineffective [1]. The ability of BH4 to scavenge superoxide and other radicals at rates far exceeding ascorbate also makes it a superior tool for dissecting the oxidative stress component of vascular pathology [2].

Pharmacokinetic Modeling of BH4 Precursor vs. Salt Bioavailability

For drug development scientists and clinical pharmacologists focused on PKU or other BH4-deficiency disorders, the choice between BH4 precursors (e.g., sepiapterin) and BH4 salts (e.g., sapropterin dihydrochloride) is critical. Studies demonstrate that oral sepiapterin generates a ~5-fold higher plasma BH4 Cmax compared to sapropterin on a dose-for-dose basis, due to differences in absorption and conversion [3]. This quantitative PK difference is essential for designing dosing regimens and selecting the appropriate compound for pharmacokinetic/pharmacodynamic (PK/PD) studies.

Studying Dopaminergic Neurotransmission and Stereospecificity

Neuroscientists examining monoamine release and neuromodulation must use the correct 6R-BH4 diastereomer. In vivo microdialysis data show that 6R-BH4 is a 6-fold more potent stimulator of dopamine release than 6S-BH4, and that 6S-BH4 can antagonize 6R-BH4's effects [4]. For any study probing the cofactor-independent, neuromodulatory actions of BH4, this functional distinction between stereoisomers is paramount.

Developing Stable Oral Formulations of BH4

Pharmaceutical formulation scientists tasked with creating a viable oral dosage form of BH4 must overcome its inherent instability to aerobic oxidation. The patented stable tablet formulation utilizing Polymorph B of (6R)-L-erythro-tetrahydrobiopterin dihydrochloride provides a validated benchmark, demonstrating >98% potency retention after six months at room temperature [5]. This represents a major advancement for any preclinical or clinical development program requiring consistent, reliable dosing.

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